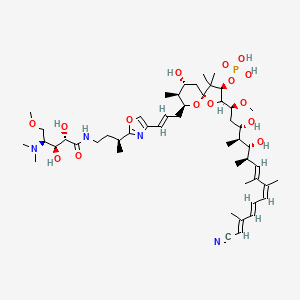![molecular formula C8H10BrClN2O B13120611 2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol is an organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a bromine atom at the 5-position and a chlorine atom at the 4-position of the pyridine ring, along with an aminoethanol group attached to the 3-position via a methyl bridge. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-4-chloropyridine.
Nucleophilic Substitution: The 5-bromo-4-chloropyridine undergoes a nucleophilic substitution reaction with an appropriate amine, such as 2-aminoethanol, under controlled conditions.
Reaction Conditions: The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol may involve:
Batch Reactors: Utilizing batch reactors where the starting materials and reagents are mixed and allowed to react under controlled conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and improved yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Nucleophiles like amines or thiols and electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Applications De Recherche Scientifique
2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloropyridine: A related compound with similar structural features but lacking the aminoethanol group.
4-Amino-5-bromo-2-chloropyridine: Another similar compound with an amino group at the 4-position.
Uniqueness
2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol is unique due to the presence of both bromine and chlorine atoms on the pyridine ring and the aminoethanol group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H10BrClN2O |
|---|---|
Poids moléculaire |
265.53 g/mol |
Nom IUPAC |
2-[(5-bromo-4-chloropyridin-3-yl)methylamino]ethanol |
InChI |
InChI=1S/C8H10BrClN2O/c9-7-5-12-4-6(8(7)10)3-11-1-2-13/h4-5,11,13H,1-3H2 |
Clé InChI |
YLABZSZUMHOXCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Br)Cl)CNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


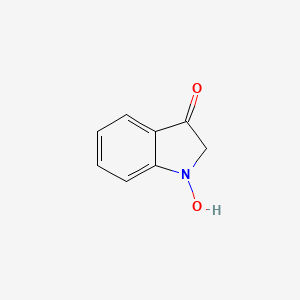


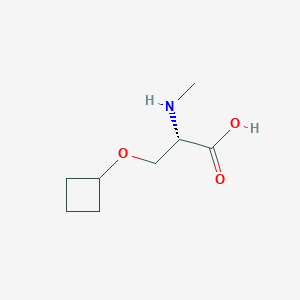
![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
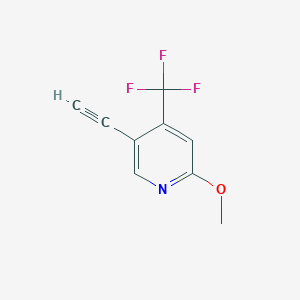

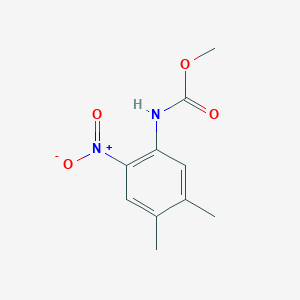

![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
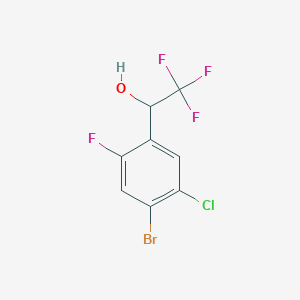
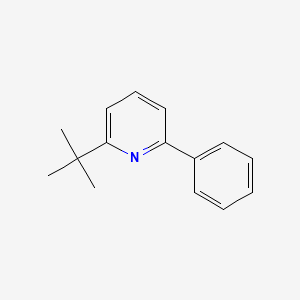
![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
